molecular formula C6H6N2O3S B8531454 5-Methylthiazol-2-ylcarbamoylcarboxylic Acid CAS No. 82514-69-0

5-Methylthiazol-2-ylcarbamoylcarboxylic Acid

Cat. No. B8531454
CAS RN: 82514-69-0
M. Wt: 186.19 g/mol
InChI Key: YSLGGTIITFTBBY-UHFFFAOYSA-N
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Description

“5-Methylthiazol-2-ylcarbamoylcarboxylic Acid” is a compound that contains a thiazole moiety . Thiazole is an important heterocycle in the world of chemistry, consisting of sulfur and nitrogen in such a way that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . This compound is being investigated for clinical use in various diseases .


Synthesis Analysis

The synthesis of thiazole-based compounds has been a subject of research for many decades . The design, synthesis, computational and experimental evaluation of the antimicrobial activity of new 5-methylthiazole based thiazolidinones have been reported . The structure-activity relationship showed significant differences in activity depending on the substituent in position 3 of the benzenesulfonamide ring .


Molecular Structure Analysis

The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Due to its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Chemical Reactions Analysis

Thiazole-based compounds have been found to exhibit a variety of biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

properties

CAS RN

82514-69-0

Product Name

5-Methylthiazol-2-ylcarbamoylcarboxylic Acid

Molecular Formula

C6H6N2O3S

Molecular Weight

186.19 g/mol

IUPAC Name

2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoacetic acid

InChI

InChI=1S/C6H6N2O3S/c1-3-2-7-6(12-3)8-4(9)5(10)11/h2H,1H3,(H,10,11)(H,7,8,9)

InChI Key

YSLGGTIITFTBBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 5-methylthiazol-2-ylcarbamoylcarboxylate (3 g., 14 mmole) was combined with 120 ml. of water and 14 ml. of 1N potassium carbonate and heated on a steam bath for 10 minutes. The mixture was clarified by filtration, cooled in an ice-water bath, acidified with acetic acid, filtered to yield a first crop of product (400 mg.) and evaporated to yield a second crop of product (1.45 g.). The two crops were recrystallized from acetic acid affording purified 5-methylthiazol-2-ylcarbamoylcarboxylic acid [1.12 g., m.p. 212°-213° C. (dec.)].
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Ethyl 5-methylthiazol-2-ylcarbamoylcarboxylate
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3 g
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